6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoxazine ring structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, solvents such as dichloromethane, and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one: This compound shares a similar benzoxazine structure but differs in the position of the methyl group.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a bromine atom at a different position on the benzoxazine ring.
Uniqueness
The presence of both bromine and methyl groups in the 5 and 6 positions, respectively, distinguishes it from other benzoxazine derivatives .
Properties
Molecular Formula |
C9H11BrClNO |
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Molecular Weight |
264.54 g/mol |
IUPAC Name |
6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c1-6-7(10)2-3-8-9(6)11-4-5-12-8;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
TXQABGNSVDWXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCO2)Br.Cl |
Origin of Product |
United States |
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